![molecular formula C20H28N4OS B5672762 3-(1-butyl-1H-imidazol-2-yl)-N-[4-(methylthio)phenyl]piperidine-1-carboxamide](/img/structure/B5672762.png)

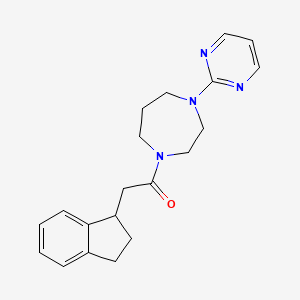

3-(1-butyl-1H-imidazol-2-yl)-N-[4-(methylthio)phenyl]piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The molecular framework of 3-(1-butyl-1H-imidazol-2-yl)-N-[4-(methylthio)phenyl]piperidine-1-carboxamide suggests a compound with potential biological activity, given its structural elements like the imidazolyl and piperidine rings, which are prevalent in pharmacologically active compounds. The molecule's synthesis, structural analysis, chemical behavior, and physical properties are fundamental for grasping its potential applications in various fields, excluding its drug-related use and side effects as requested.

Synthesis Analysis

While specific synthesis routes for the compound are not directly reported, analogous compounds such as 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide and others demonstrate complex organic synthesis techniques involving multiple steps like condensation, cyclization, and functional group transformations (Yamamoto et al., 2016). These processes highlight the intricate chemistry required to assemble such molecules, likely applicable to our target compound.

Molecular Structure Analysis

Structural elucidation techniques such as X-ray diffraction and spectroscopic methods (e.g., LCMS, NMR) provide insights into the 3D conformation and electronic structure of similar compounds (Sanjeevarayappa et al., 2015). These analyses reveal how molecular geometry affects chemical reactivity and interactions with biological targets.

Chemical Reactions and Properties

The chemical reactivity of related compounds is influenced by their functional groups. For instance, the presence of piperidine and imidazole rings can lead to various interactions, including hydrogen bonding and π-π stacking, which are crucial for binding with biological targets. Chemical modifications on these rings, such as halogenation or alkylation, can significantly alter the molecule's biological activity and solubility (Shim et al., 2002).

Propiedades

IUPAC Name |

3-(1-butylimidazol-2-yl)-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4OS/c1-3-4-12-23-14-11-21-19(23)16-6-5-13-24(15-16)20(25)22-17-7-9-18(26-2)10-8-17/h7-11,14,16H,3-6,12-13,15H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBFJMZORZKXNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CN=C1C2CCCN(C2)C(=O)NC3=CC=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-butyl-1H-imidazol-2-yl)-N-[4-(methylthio)phenyl]piperidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-methoxyphenyl)-6,10-dioxaspiro[4.5]dec-8-en-7-one](/img/structure/B5672689.png)

![2-(3,5-dimethyl-4-isoxazolyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]acetamide](/img/structure/B5672693.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B5672701.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5672709.png)

![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5672718.png)

![1-(5-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylphenyl)imidazolidin-2-one](/img/structure/B5672726.png)

![N-[2-(dimethylamino)ethyl]-2-methylbenzamide](/img/structure/B5672767.png)

![butyl 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5672784.png)

![1-cyclohexyl-N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5672792.png)

![4-(2-{4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)pyridine](/img/structure/B5672799.png)

![N-[2-(butyrylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5672807.png)